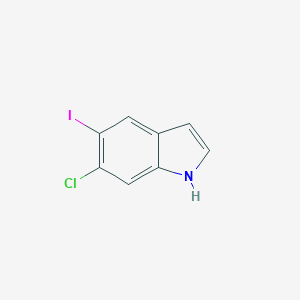

6-chloro-5-iodo-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

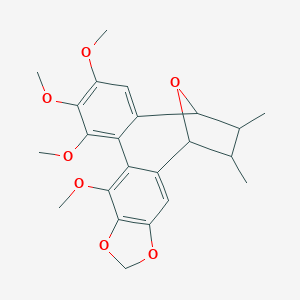

6-chloro-5-iodo-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest among researchers . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole . The molecular formula is C8H5ClIN .Chemical Reactions Analysis

Indole derivatives, including this compound, show various biologically vital properties . They are used in the synthesis of various bioactive compounds .Applications De Recherche Scientifique

Indole Synthesis and Classification

The study of indole synthesis, a key area in organic chemistry due to indole's presence in numerous bioactive compounds, has seen significant advances. A comprehensive classification of indole synthesis methods is provided, highlighting the diversity and complexity of strategies to create indole and its derivatives, essential for understanding the synthetic approaches to compounds like 6-chloro-5-iodo-1H-indole (Taber & Tirunahari, 2011).

Functionalization of Indole

The modification of indole at specific positions, such as the C2 functionalization via umpolung techniques, demonstrates the chemical versatility of indole derivatives for potential applications in synthetic and pharmaceutical chemistry. This review focuses on the methods and importance of C2 functionalization, underscoring the relevance of such modifications for derivatives like this compound in medicinal chemistry (Deka, Deb, & Baruah, 2020).

Biological and Medicinal Applications

Indole derivatives, including structures akin to this compound, exhibit a broad spectrum of biological and medicinal activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The review on the chemistry and biology of indoles and indazoles highlights the significant potential of these compounds in drug development and therapy (Ali et al., 2013).

Gut Microbiota and Indole Derivatives

Research on gut microbiota-derived indole and its derivatives has shown that these compounds play crucial roles in maintaining intestinal homeostasis and influencing liver metabolism and the immune response. This underlines the therapeutic prospects of indole derivatives in treating intestinal and liver diseases, suggesting potential research applications for this compound in these areas (Li et al., 2021).

Antiviral Applications

The unique property of indole derivatives to mimic the structure of peptides and bind reversibly to enzymes has opened up opportunities for novel drugs with various modes of action, including antiviral agents. This review specifically focuses on the development of indole derivatives as antiviral agents, providing a perspective on how this compound could be applied in this context (Zhang, Chen, & Yang, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

6-Chloro-5-Iodo-1H-Indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Propriétés

IUPAC Name |

6-chloro-5-iodo-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJBSNUBUOHZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312093 |

Source

|

| Record name | 6-Chloro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122509-74-4 |

Source

|

| Record name | 6-Chloro-5-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122509-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)

acetic acid](/img/structure/B176944.png)

![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)

![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)

![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)